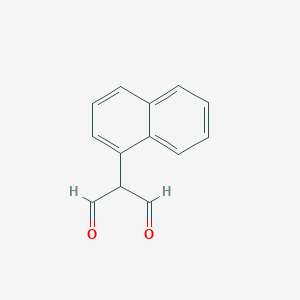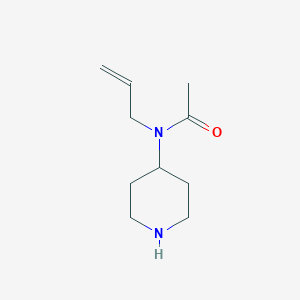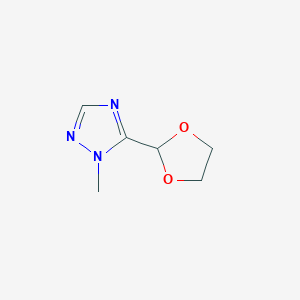
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole, also known as DMADT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In materials science, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In catalysis, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been investigated for its potential use as a ligand in metal-catalyzed reactions.
Mechanism Of Action
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole exerts its biological activity through the inhibition of certain enzymes, including CDK9 and DYRK1A. CDK9 is a protein kinase that plays a key role in the regulation of gene expression, while DYRK1A is a protein kinase that is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting these enzymes, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole can disrupt the normal functioning of cancer cells and induce cell death.
Biochemical and Physiological Effects
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole has been shown to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole is stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several potential future directions for research on 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole. One area of interest is the development of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole derivatives with improved anticancer activity and selectivity. Another area of interest is the investigation of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully elucidate the mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole and its potential applications in various fields of scientific research.
Synthesis Methods
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole can be synthesized through a multi-step process starting from 2-amino-4-methylpyridine. The first step involves the formation of 2-(1,3-dioxolan-2-yl)pyridine by reacting 2-amino-4-methylpyridine with ethylene glycol and paraformaldehyde. This intermediate is then converted to 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole by reacting it with sodium azide and acetic anhydride.
properties
CAS RN |
169377-67-7 |
|---|---|
Product Name |
5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,4-triazole |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(7-4-8-9)6-10-2-3-11-6/h4,6H,2-3H2,1H3 |
InChI Key |
FJWCCFAJDJGOEE-UHFFFAOYSA-N |
SMILES |
CN1C(=NC=N1)C2OCCO2 |
Canonical SMILES |
CN1C(=NC=N1)C2OCCO2 |
synonyms |
1H-1,2,4-Triazole, 5-(1,3-dioxolan-2-yl)-1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)



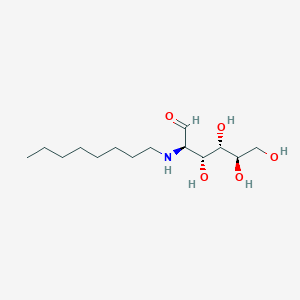
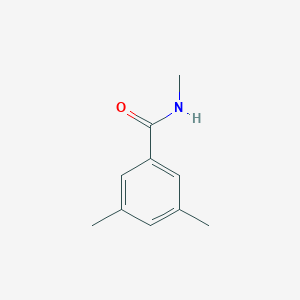


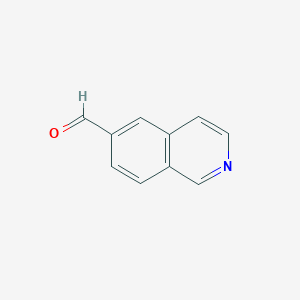

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
